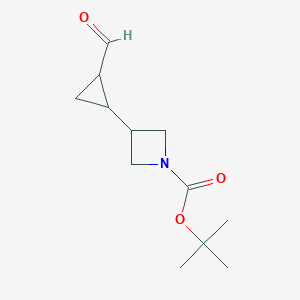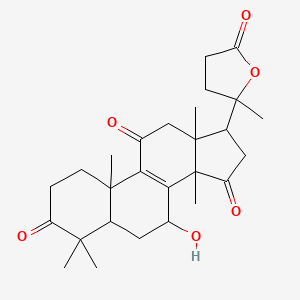
Lucidenolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lucidenolactone is a triterpenoid compound derived from the Ganoderma genus, particularly Ganoderma lucidum, a traditional medicinal mushroom. Triterpenoids are a class of chemical compounds composed of three terpene units, which are known for their diverse biological activities. This compound is recognized for its potential therapeutic properties, including anti-cancer and immunomodulatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lucidenolactone involves multiple steps, starting from basic organic compounds. The process typically includes cyclization reactions to form the triterpenoid structure, followed by oxidation and lactonization to introduce the lactone moiety. Specific reagents and catalysts, such as strong acids or bases, are used to facilitate these reactions under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from Ganoderma lucidum. The extraction process involves drying and pulverizing the mushroom, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions: Lucidenolactone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which may exhibit different biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of lucidenolactone involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound targets specific proteins and enzymes involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparación Con Compuestos Similares
Lucidenolactone is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:
Ganoderic Acid A: Another triterpenoid from Ganoderma lucidum with anti-cancer properties.
Lucidenic Acid A: Known for its cytotoxic activity against cancer cells.
Ganoderic Acid E: Exhibits immunomodulatory effects.
This compound stands out due to its distinct lactone moiety, which contributes to its unique biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C27H36O6 |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
7-hydroxy-4,4,10,13,14-pentamethyl-17-(2-methyl-5-oxooxolan-2-yl)-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione |
InChI |
InChI=1S/C27H36O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-17,28H,7-13H2,1-6H3 |
Clave InChI |
NEYFZTSOEPMHGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC(C3=C(C2(CCC1=O)C)C(=O)CC4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)
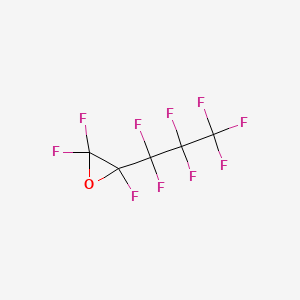
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12326754.png)
![3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
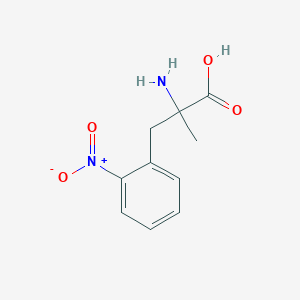
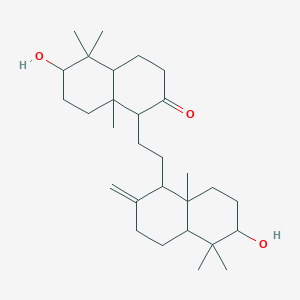
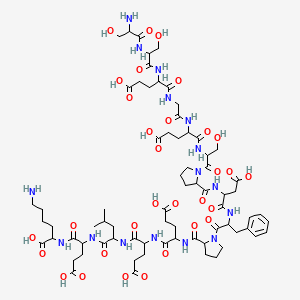
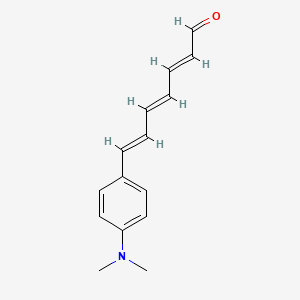
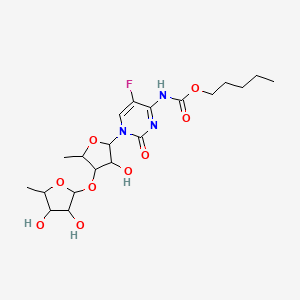
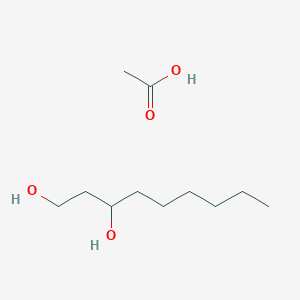
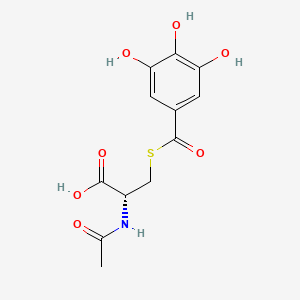
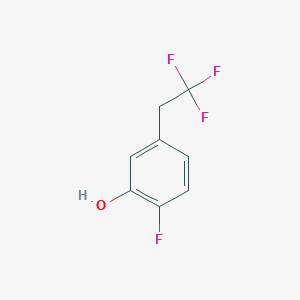
![3-[(6-morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12326800.png)
